REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=[O:15])[C:8](=[O:16])[NH:7]2)([O-])=O.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=[O:15])[C:8](=[O:16])[NH:7]2
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2NC(C(NC2=CC1Cl)=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear solution
|
Type
|
TEMPERATURE
|
Details
|
continually refluxed for another 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the yellow precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
by washing with cold ethanol (1×1 mL)
|
Type
|
CUSTOM
|
Details
|
to give 25 mg (82%) of crude title compound (contains minor impurities by NMR)
|
Type
|
CUSTOM
|
Details
|
Crystallization from DMSO/H2O
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2NC(C(NC2=CC1Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 mg | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |